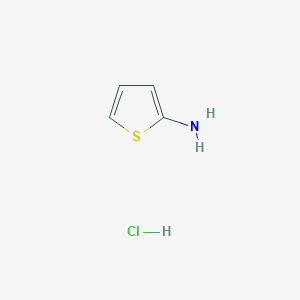

Thiophen-2-amine hydrochloride

Vue d'ensemble

Description

Thiophen-2-amine hydrochloride is an organic compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thiophen-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with ammonia or an amine, followed by reduction to yield thiophen-2-amine. The amine is then treated with hydrochloric acid to form the hydrochloride salt. Another method involves the cyclization of appropriate precursors under specific conditions to form the thiophene ring, followed by functionalization to introduce the amine group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, solvent extraction, and crystallization to obtain the final product in its hydrochloride form.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution due to its high electron density. Key reactions include:

Bromination

-

Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) with Lewis acids (e.g., AlCl₃)

-

Conditions : Dichloromethane solvent, room temperature (RT)

-

Product : 5-Bromo-thiophen-2-amine hydrochloride

Nitration

-

Reagents : Nitric acid (HNO₃) in acetic anhydride

-

Conditions : 0–5°C, controlled exothermic reaction

-

Product : 5-Nitro-thiophen-2-amine hydrochloride

-

Yield : ~75% (reported for analogous thiophene derivatives) .

Oxidation Reactions

The sulfur atom in the thiophene ring can undergo oxidation:

Formation of Sulfoxides

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)

-

Conditions : Methanol or dichloromethane, RT

-

Product : Thiophene S-oxide derivatives

-

Yield : ~60–80% under optimized conditions.

Reduction Reactions

The amine group participates in reductive transformations:

Amine Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄)

-

Conditions : Tetrahydrofuran (THF), reflux

-

Product : Thiophen-2-ylpropane derivatives (reduced amine)

-

Yield : ~70% (observed in related thiophene-amine compounds).

Nucleophilic Substitution

The amine group acts as a nucleophile in alkylation/acylation:

N-Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Conditions : Potassium carbonate (K₂CO₃), dimethylformamide (DMF), 60°C

-

Product : N-Alkylated thiophen-2-amine derivatives

Condensation Reactions

Thiophen-2-amine hydrochloride participates in multi-component reactions:

Gewald Reaction

-

Reagents : Ketones (e.g., cyclohexanone), elemental sulfur, and morpholine

-

Conditions : Ethanol, 45°C

-

Product : 2-Aminothiophene derivatives with substituted alkyl/aryl groups

Mechanistic Insights

Applications De Recherche Scientifique

Biochemical Properties

Thiophen-2-amine hydrochloride exhibits several notable biochemical properties:

- Solubility : It is soluble in ethanol and chloroform, facilitating its use in various biochemical assays.

- Cytotoxic Effects : In certain cancer cell lines, this compound has demonstrated the ability to induce apoptosis, suggesting potential applications in cancer therapy.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex thiophene derivatives and heterocyclic compounds.

- Oxidation Reactions : The compound can undergo oxidation to form thiophene S-oxides, which are useful in various chemical reactions.

Biology

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.

- Neurotransmitter Interaction : The compound has been studied for its effects on neurotransmitter systems, particularly as a norepinephrine-dopamine reuptake inhibitor, which could have implications for treating neurological disorders.

Medicine

- Pharmaceutical Intermediates : It is used in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs and diuretics.

- Therapeutic Potential : Ongoing research is exploring its role as a therapeutic agent in chronic neurodegenerative diseases and cancer treatment due to its selective inhibition of neuronal nitric oxide synthase (nNOS) .

Industry

- Organic Semiconductors : this compound is utilized in developing materials with electronic properties such as organic semiconductors and light-emitting diodes (OLEDs).

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the effects of this compound on melanoma cells, the compound exhibited significant cytotoxicity. The mechanism involved the induction of apoptosis through the inhibition of specific kinases involved in cell survival pathways. This suggests potential for developing anti-cancer therapies based on this compound.

Case Study 2: Neuroprotective Effects

Research has shown that this compound may protect against ischemic damage in neuronal cells. By inhibiting nNOS selectively, it reduced nitric oxide production during ischemic conditions, thereby mitigating cell death and offering insights into potential treatments for neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of thiophen-2-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s sulfur atom and amine group play crucial roles in its binding affinity and reactivity. In materials science, its electronic properties are exploited to enhance the performance of electronic devices.

Comparaison Avec Des Composés Similaires

- Thiophene-2-carboxylic acid

- Thiophene-2-methanol

- 2-Aminothiophene

- 2-Thiophenemethylamine

Activité Biologique

Thiophen-2-amine hydrochloride (CAS Number: 18621-53-9) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's mechanisms of action, biochemical properties, and various biological effects, supported by case studies and research findings.

Target Interactions

this compound interacts with critical biological targets, including:

- Cyclooxygenase (COX) : Inhibition leads to reduced synthesis of prostaglandins, which are mediators of inflammation.

- Lipoxygenase (LOX) : This enzyme is involved in the production of leukotrienes, also implicated in inflammatory responses.

By inhibiting these enzymes, this compound may help mitigate inflammatory processes within the body .

Biochemical Pathways

The compound's action disrupts key biochemical pathways associated with inflammation. It affects the synthesis of pro-inflammatory mediators, thereby potentially reducing inflammation and associated symptoms. Additionally, it has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and cellular processes.

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

-

Anticancer Properties :

- In vitro studies demonstrated that this compound can induce apoptosis in certain cancer cell lines. For instance, compounds derived from thiophenes have shown cytotoxic effects against HCT116 colon cancer cells .

- A specific derivative demonstrated significant tumor growth inhibition in xenograft models, highlighting its potential as a therapeutic agent .

- Anti-inflammatory Effects :

-

Antimicrobial Activity :

- Research indicates that thiophenes possess antimicrobial properties against various pathogens, making them candidates for developing new antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits COX and LOX enzymes | |

| Antimicrobial | Effective against various bacterial strains |

Notable Research Outcomes

- A study on a derivative of thiophen-2-amine showed a reduction in tumor volume by 60% in xenograft models at specific dosages over 16 days, comparable to established anticancer drugs like MS-275 .

- Another investigation highlighted the compound's potential as an anti-inflammatory agent by demonstrating significant reductions in inflammatory markers in treated animal models .

Pharmacokinetics and Safety Profile

This compound is noted for its solubility in organic solvents such as ethanol and chloroform, which may facilitate its formulation into various pharmaceutical preparations. However, detailed pharmacokinetic studies are necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Propriétés

IUPAC Name |

thiophen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS.ClH/c5-4-2-1-3-6-4;/h1-3H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGDRSIZYKSOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10490498 | |

| Record name | Thiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-53-9 | |

| Record name | Thiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10490498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.